molecular formula C3H5ClO2<br>CH3CHClCOOH<br>C3H5ClO2 B165310 2-Chloropropionic acid CAS No. 598-78-7

2-Chloropropionic acid

Cat. No.: B165310
CAS No.: 598-78-7
M. Wt: 108.52 g/mol
InChI Key: GAWAYYRQGQZKCR-UHFFFAOYSA-N
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Description

2-Chloropropionic acid, also known as 2-chloropropanoic acid, is an organic compound with the chemical formula CH₃CHClCOOH. It is a colorless liquid and is the simplest chiral chloro carboxylic acid. This compound is noteworthy for being readily available as a single enantiomer .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Lithium Aluminium Hydride: Used for reduction reactions.

    Potassium Hydroxide: Used for cyclization reactions.

    Isobutylbenzene: Used in substitution reactions to form ibuprofen.

Major Products:

    (S)-2-Chloropropanol: Formed from reduction.

    ®-Propylene Oxide: Formed from cyclization.

    Ibuprofen: Formed from substitution.

Safety and Hazards

2-Chloropropionic acid is considered hazardous. It is toxic and corrosive . It can cause severe skin burns and eye damage . It is harmful if swallowed or in contact with skin . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

2-Chloropropionic acid is a valuable intermediate, particularly for the preparation of plant protection agents, pharmaceuticals, and dyestuffs . It is the key intermediate of the aryloxy propionic acid class weedicide of synthesizing efficient, low toxicity . It can be used for synthesizing ®-2-(4-hydroxyphenoxy) propionic acid intermediate, smart diclofop-methyl, smart azoles diclofop-methyl, efficient fluazifop, etc .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Chloropropionic acid are not fully understood. It is known that the compound can interact with various enzymes and proteins. For instance, it can be reduced by lithium aluminium hydride to afford 2-chloropropanol, the simplest chiral chloro-alcohol .

Cellular Effects

This compound has been reported to induce necrosis of the granule cell layer of the rat cerebellum when administered orally . This suggests that this compound can have significant effects on cellular processes and functions.

Molecular Mechanism

The molecular mechanism of this compound is not fully elucidated. It is known that the compound can undergo various reactions. For example, this compound can be reduced to 2-chloropropanol, which can then undergo cyclization upon treatment with potassium hydroxide to give the epoxide, propylene oxide .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under standard conditions .

Dosage Effects in Animal Models

It has been reported that acute inhalation exposure to high concentrations of this compound can produce anesthetic and cardiac effects in animals .

Metabolic Pathways

It is known that the compound can be produced by the chlorination of propionyl chloride followed by the hydrolysis of the 2-chloropropionyl chloride .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloropropanoic acid
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InChI

InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)
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InChI Key

GAWAYYRQGQZKCR-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)O)Cl
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Molecular Formula

C3H5ClO2, Array
Record name CHLOROPROPIONIC ACID
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Related CAS

16987-02-3 (hydrochloride salt)
Record name 2-Chloropropanoic acid
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DSSTOX Substance ID

DTXSID0021545
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Molecular Weight

108.52 g/mol
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Physical Description

Chloropropionic acid appears as a colorless to white colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., 2-chloropropionic acid appears as a pale liquid with a slight odor. Sinks in and mixes with water. Only aluminum, stainless steel or steel covered with a protective lining or coating may contact the liquid or vapor., Pale liquid with a slight odor; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., A pale liquid with a slight odor.
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Boiling Point

366 °F at 760 mmHg (USCG, 1999), 187 °C, 186 °C, 366 °F
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Flash Point

225 °F (USCG, 1999), 225 °F (107 °C) (CLOSED CUP), 106 °C c.c., 225 °F
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Solubility

SOL IN ALL PROP IN WATER, ALC, ETHER; SOL IN ACETONE, Solubility in water: miscible
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Density

1.2585 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2585 @ 20 °C/4 °C, 1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.001, 1.2585
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Vapor Density

Relative vapor density (air = 1): 3.75
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Vapor Pressure

1.06 [mmHg], 0.13 torr @ 20 °C, Vapor pressure, kPa at 20 °C: 0.10
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Color/Form

CRYSTALS

CAS No.

28554-00-9, 598-78-7
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Melting Point

-12.1 °C, -12 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Chloropropionic acid
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2-Chloropropionic acid
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2-Chloropropionic acid
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2-Chloropropionic acid
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2-Chloropropionic acid
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2-Chloropropionic acid
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Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 2-chloropropionic acid?

A1: this compound has the molecular formula C3H5ClO2 and a molecular weight of 108.52 g/mol. [] Key spectroscopic data includes characteristic peaks in infrared (IR) spectroscopy for the carboxylic acid functional group and C-Cl bond. []

Q2: What are the solubility properties of this compound?

A2: this compound is soluble in various solvents, including water, ethanol, and chloroform. [] Its solubility in a particular medium can impact its bioavailability and efficacy in different applications. []

Q3: Does the stereochemistry of this compound affect its properties?

A3: Yes, this compound exists as two enantiomers, (R)-(+)-2-chloropropionic acid and (S)-(-)-2-chloropropionic acid. These enantiomers can exhibit distinct biological activities and require different synthetic approaches. [, , , , ]

Q4: What are the common methods for synthesizing this compound?

A4: this compound is primarily produced through the direct chlorination of propionic acid in the presence of catalysts like sulfur and phosphorus. [] Other methods involve reactions starting from L-ethyl lactate, L-methyl lactate, or the resolution of racemic mixtures. [, , ]

Q5: How is this compound used in chiral pesticide synthesis?

A5: Optically active this compound serves as a crucial starting material for synthesizing chiral herbicides and fungicides. Its stereochemistry plays a significant role in the biological activity of the final pesticide product. []

Q6: Can you explain the use of this compound in the preparation of DL-alanine?

A6: DL-Alanine, an important amino acid, can be synthesized by reacting (±)-2-chloropropionic acid with aqueous ammonia under specific conditions of temperature and pressure. []

Q7: What is the role of dehalogenase enzymes in the degradation of this compound?

A7: Bacterial dehalogenases play a crucial role in the biodegradation of this compound. These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond, leading to the formation of less harmful products like lactic acid and pyruvate. [, , , ]

Q8: How does the stereospecificity of dehalogenases affect this compound degradation?

A8: Different dehalogenase enzymes exhibit varying degrees of stereospecificity towards the D- and L-enantiomers of this compound. Some dehalogenases are stereospecific, acting only on one enantiomer, while others are non-stereospecific and can degrade both. [, , ]

Q9: Can the substrate specificity of dehalogenases be modified?

A9: Research has shown that protein engineering techniques, such as site-directed mutagenesis, can modify the substrate specificity of dehalogenases. For instance, the S188V mutation in dehalogenase E (DehE) was shown to improve its activity towards 3-chloropropionic acid. []

Q10: What are the known toxicological effects of this compound?

A10: Studies have shown that this compound, especially the L-isomer, can induce neurotoxicity in rats. The primary target is the cerebellum, with extensive damage observed in granule cells. [, , ]

Q11: What mechanisms are implicated in this compound-induced neurotoxicity?

A11: Research suggests that this compound-induced neurotoxicity might involve several mechanisms, including:

  • NMDA Receptor Activation: L-2-chloropropionic acid can activate NMDA receptors, leading to excitotoxicity and neuronal death. [, ]
  • Calpain Activation: L-2-chloropropionic acid can activate calpain, a calcium-dependent protease, leading to the degradation of essential cellular proteins. []
  • Inhibition of Excitatory Amino Acid Release: L-2-chloropropionic acid can inhibit the release of excitatory amino acids, such as glutamate and aspartate, from cerebellar slices, potentially disrupting neuronal signaling. []

Q12: Are there any environmental concerns associated with this compound?

A12: The widespread use of this compound derivatives, particularly in pesticides, raises concerns about their environmental persistence and potential toxicity to non-target organisms. [, ]

Q13: What approaches can be used to mitigate the environmental impact of this compound?

A13: Several strategies can be employed to mitigate the environmental impact of this compound:

  • Bioremediation: Utilizing microorganisms with dehalogenase activity for the biodegradation of this compound in contaminated environments. [, , ]
  • Development of biodegradable alternatives: Exploring and developing less persistent and more environmentally friendly alternatives to this compound-based products. []
  • Sustainable waste management: Implementing proper waste management practices to prevent the release of this compound into the environment. []

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